molecular formula C14H10BrN3O2S B2717451 4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034362-58-6

4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2717451
CAS No.: 2034362-58-6
M. Wt: 364.22
InChI Key: YTENUVVLPFNAJG-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research. Its molecular structure incorporates three privileged pharmacophores: a thiophene carboxamide, a pyrazine ring, and a furan group. While the specific biological data for this exact molecule may be limited, its structural components are well-established in scientific literature for their potent biological activities. Specifically, thiophene-carboxamide derivatives have demonstrated promising efficacy against drug-resistant bacterial pathogens, including extended-spectrum β-lactamase (ESBL)-producing E. coli and other critical-priority organisms . Similarly, pyrazine-carboxamide analogues have shown potent activity against extensively drug-resistant (XDR) Salmonella Typhi , with some derivatives exhibiting strong antibacterial inhibition and alkaline phosphatase inhibitor activity . The fusion of these systems into a single hybrid molecule is a recognized strategy in drug discovery to enhance binding affinity or overcome resistance mechanisms. This compound is provided For Research Use Only and is intended for use in antibacterial discovery programs, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. Researchers can leverage this complex scaffold to explore new therapeutic options against multi-drug resistant bacterial infections.

Properties

IUPAC Name

4-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-9-6-12(21-8-9)14(19)18-7-10-13(17-4-3-16-10)11-2-1-5-20-11/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTENUVVLPFNAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated thiophene is then reacted with furan-2-carbonyl chloride and 3-(furan-2-yl)pyrazine in the presence of a base such as triethylamine (Et3N) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can modify the functional groups on the thiophene and pyrazine rings.

Scientific Research Applications

4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Table 1: Comparison of Thiophene-2-Carboxamide Derivatives

Compound Name Substituent on Thiophene Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
4-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide 4-Br Not reported Not reported Not available
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) 5-Br 224–226 75 9.62 (s, 1H), 8.40 (s, 1H)
5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) 5-(3-Cl-C6H4) 187–189 72 11.27 (s, 1H), 8.45 (d, J = 35.5 Hz)

Pyrazine Ring Modifications

The pyrazine moiety in the target compound is substituted with a furan-2-yl group at the 3-position, contrasting with analogs like 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide (), which features a thiophene instead of furan.

Table 2: Impact of Pyrazine Substituents on Physicochemical Properties

Compound Name Pyrazine Substituent Key Structural Feature Potential Biological Implications
This compound 3-(Furan-2-yl) Oxygen heteroatom enhances polarity Improved solubility for drug delivery
4-Bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide 3-(Thiophen-2-yl) Sulfur atom increases lipophilicity Enhanced membrane permeability

Crystallographic and Conformational Comparisons

Crystal structures of related compounds, such as 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (), reveal intramolecular hydrogen bonds (e.g., C–H···O) and dihedral angles (~54.6°) between aromatic rings, which stabilize the molecular conformation . Similar interactions likely govern the packing and stability of the target compound, though the furan-pyrazine linkage may introduce unique torsional strains.

Biological Activity

4-Bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The combination of bromine, furan, pyrazine, and thiophene moieties in its structure suggests a diverse range of interactions with biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure and Properties

The compound can be represented by the following structure:

C12H10BrN3O2S\text{C}_{12}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 327.19 g/mol
  • Solubility: Soluble in DMSO and methanol
  • Stability: Stable under normal laboratory conditions

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural similarity to natural substrates.
  • Receptor Modulation: It could interact with various receptors, affecting signaling pathways involved in cellular processes.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, N-(4-bromophenyl)furan-2-carboxamide showed effectiveness against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Bromo Compound AA. baumannii12 µg/mL
4-Bromo Compound BK. pneumoniae15 µg/mL
4-Bromo Compound CE. cloacae10 µg/mL

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For example, pyrazole derivatives have been reported to induce apoptosis in cancer cells with IC50 values ranging from 25 nM to 100 µM depending on the specific compound and cell line .

Table 2: Cytotoxic Effects of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)
Pyrazole Derivative AA549 (Lung Cancer)49.85
Pyrazole Derivative BMCF7 (Breast Cancer)0.95
Pyrazole Derivative CHCT116 (Colon Cancer)25

Case Studies

  • Study on Antibacterial Efficacy : A study published in PubMed evaluated the antibacterial activity of various carboxamide derivatives against clinically isolated strains, revealing that compounds with bromine substitutions exhibited enhanced activity against resistant bacteria .
  • Cytotoxicity Assessment : In another research article, derivatives were tested for their ability to inhibit cell proliferation in cancer models, showing significant effects on cell viability and apoptosis induction .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of thiophene-2-carboxylic acid derivatives using reagents like N-bromosuccinimide (NBS) to introduce the bromo group .
  • Step 2 : Activation of the carboxylic acid (e.g., via HATU/DCC) for amide bond formation with a pyrazine-methylamine intermediate .
  • Step 3 : Functionalization of the pyrazine ring using cross-coupling reactions (e.g., Suzuki-Miyaura for furan attachment) .
    Key techniques include Schlenk-line procedures for air-sensitive steps and column chromatography for purification. Reaction progress is monitored via TLC and confirmed by NMR .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., furan’s α/β protons at δ 6.3–7.2 ppm) and confirms amide bond formation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H12BrN3O2S: 394.98) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation, critical for understanding π-π stacking in pyrazine-thiophene systems .

Advanced: How can contradictory bioactivity data across assays be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous), or cell lines (e.g., HeLa vs. MCF-7). Standardize protocols using OECD guidelines .
  • Impurity Interference : Re-test using HPLC-purified batches. For example, residual Pd from Suzuki couplings can inhibit enzymes .
  • Target Specificity : Use knockout models or siRNA silencing to confirm on-target effects. Computational docking (e.g., AutoDock Vina) predicts binding to furan-sensitive targets like COX-2 .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace THF with 2-MeTHF for safer, higher-yielding amide couplings (boiling point 80°C vs. 66°C) .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer in bromination steps, reducing side products .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) for Suzuki couplings; XPhos Pd G3 reduces furan decomposition .

Basic: What biological activities are initially screened for this compound?

Methodological Answer:
Primary screens focus on:

  • Antimicrobial Activity : Broth microdilution assays (CLSI M07) against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., JAK2) or cyclooxygenases (COX-1/2) .

Advanced: How can computational methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability (logP ~2.5 predicted via SwissADME) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., bromo vs. chloro) with bioactivity .
  • Docking Studies : Map the pyrazine-furan moiety to hydrophobic pockets in targets like EGFR (PDB: 1M17) .

Advanced: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Debromination : Occurs under basic conditions; mitigate by using mild bases (NaHCO3) and low temperatures (0–5°C) .
  • Furan Ring Opening : Avoid strong acids (H2SO4) during workup; use TFA sparingly .
  • Amide Hydrolysis : Protect with Boc groups during pyrazine functionalization .

Basic: What solubility and stability challenges exist for this compound?

Methodological Answer:

  • Solubility : Poor aqueous solubility (logS ≈ −4.1). Use co-solvents (10% DMSO/PEG400) for in vitro assays .
  • Light Sensitivity : Bromothiophene derivatives degrade under UV; store in amber vials at −20°C .
  • pH Stability : Amide bonds hydrolyze in strong acids/bases; stability tested via HPLC at pH 3–9 .

Advanced: How is regioselectivity achieved in pyrazine functionalization?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro) at pyrazine C-3 to direct furan coupling to C-5 .
  • Metal Coordination : Use Cu(I) to coordinate pyrazine N atoms, favoring C-2 bromination .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic cross-couplings (e.g., 80% yield at 150°C for 10 min) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicology : SDS indicates acute toxicity (LD50 >500 mg/kg, oral rat). Use fume hoods and PPE (nitrile gloves, lab coat) .
  • Waste Disposal : Halogenated waste (bromine) collected separately for incineration .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO3 .

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